(5-Fluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone

CCR5 antagonism chemokine receptor calcium mobilization assay

(5-Fluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone (CAS 864054-93-3, MW 236.29, C₁₃H₁₇FN₂O) is a synthetic arylpiperazinyl methanone derivative that functions as a CCR5 chemokine receptor antagonist. The compound belongs to the anibamine-analogue class of piperazine-based CCR5 ligands and has been characterized in structure–activity relationship (SAR) studies for anti-prostate cancer applications.

Molecular Formula C13H17FN2O
Molecular Weight 236.28 g/mol
Cat. No. B14028108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone
Molecular FormulaC13H17FN2O
Molecular Weight236.28 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)C(=O)N2CCN(CC2)C
InChIInChI=1S/C13H17FN2O/c1-10-3-4-11(14)9-12(10)13(17)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3
InChIKeyODRRTICFMINBLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Fluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone – CAS 864054-93-3 Procurement-Grade Piperazine CCR5 Antagonist Scaffold


(5-Fluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone (CAS 864054-93-3, MW 236.29, C₁₃H₁₇FN₂O) is a synthetic arylpiperazinyl methanone derivative that functions as a CCR5 chemokine receptor antagonist [1]. The compound belongs to the anibamine-analogue class of piperazine-based CCR5 ligands and has been characterized in structure–activity relationship (SAR) studies for anti-prostate cancer applications [2]. It is commercially available at ≥95% purity from multiple vendors .

Why (5-Fluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone Cannot Be Replaced by Generic CCR5 Antagonist Piperazines


Within the piperazine-based CCR5 antagonist class, minor structural perturbations produce dramatic potency shifts. The natural product lead anibamine exhibits a CCR5 IC₅₀ of 1 µM, whereas the target compound—differing in its deconstructed arylpiperazinyl methanone architecture—yields an IC₅₀ of 9.2 µM, representing a ~9-fold potency reduction [1]. Positional isomerism further confounds interchangeability: the 2-fluoro-5-methylphenyl regioisomer (CAS 1275697-10-3) shares the identical molecular formula but places the fluorine and methyl substituents in a reversed orientation, generating distinct electronic and steric profiles at the receptor binding interface . Even the heterocyclic core matters: the piperidine analogue (4-aminopiperidin-1-yl)(5-fluoro-2-methylphenyl)methanone (CAS 1593145-62-0) replaces the N-methylpiperazine with an aminopiperidine, altering hydrogen-bonding capacity and basicity . These three levels of structural divergence—scaffold deconstruction, regioisomerism, and heterocyclic substitution—each produce non-interchangeable pharmacological profiles, making generic substitution scientifically indefensible without explicit comparative data.

Quantitative Differentiation of (5-Fluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone from Closest Structural Analogs


CCR5 Antagonist Potency: Target Compound vs. Natural Product Lead Anibamine

The target compound was evaluated alongside anibamine and 17 analogues for CCR5 antagonism in a calcium mobilization assay. Anibamine, the natural product lead, demonstrated a CCR5 IC₅₀ of 1 µM, whereas the target compound ((5-fluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone) exhibited an IC₅₀ of 9.2 µM (9.20E+3 nM) in the same assay platform [1][2]. This ~9.2-fold lower potency reflects the structural consequences of the deconstruction–reconstruction strategy applied to the anibamine scaffold, where the quaternary pyridinium moiety of anibamine is replaced by a simpler arylpiperazinyl methanone [3].

CCR5 antagonism chemokine receptor calcium mobilization assay prostate cancer

Positional Isomer Differentiation: 5-Fluoro-2-methylphenyl vs. 2-Fluoro-5-methylphenyl Regioisomer

The target compound bears a 5-fluoro-2-methyl substitution pattern on the phenyl ring. Its closest positional isomer, (2-fluoro-5-methylphenyl)(4-methylpiperazin-1-yl)methanone (CAS 1275697-10-3), places the fluorine atom ortho to the carbonyl attachment point rather than meta, and the methyl group meta rather than ortho . While both isomers share the identical molecular formula (C₁₃H₁₇FN₂O) and molecular weight (236.29), the electronic effects differ: the 5-fluoro-2-methyl arrangement in the target compound places the electron-withdrawing fluorine meta to the amide carbonyl, reducing direct resonance effects on the amide bond, whereas the 2-fluoro isomer positions fluorine ortho to the carbonyl, enabling through-space and inductive modulation of the amide electrophilicity . Although no direct comparative CCR5 potency data are publicly available for the 2-fluoro isomer, established medicinal chemistry principles predict altered target engagement due to differential hydrogen-bond acceptor positioning and steric contour at the receptor interface.

positional isomerism regiochemistry SAR aryl substitution pattern

Heterocyclic Core Comparison: N-Methylpiperazine vs. 4-Aminopiperidine Scaffold

The target compound incorporates an N-methylpiperazine ring, distinguishing it from the 4-aminopiperidine analogue (4-aminopiperidin-1-yl)(5-fluoro-2-methylphenyl)methanone hydrochloride (CAS 1593145-62-0) . The N-methylpiperazine core provides: (i) two hydrogen-bond acceptor sites (the tertiary N-4 amine and the amide carbonyl oxygen, total HBA count = 3), (ii) a calculated pKa (~7–8 for the N-4 tertiary amine) enabling partial ionization at physiological pH, and (iii) zero hydrogen-bond donors . In contrast, the 4-aminopiperidine analogue introduces a primary amine (HBD count = 2 as the free base), altering both hydrogen-bonding capacity and logD profile . No head-to-head CCR5 activity data for the piperidine analogue are publicly available, but the difference in HBD count (0 vs. 2) alone is known to significantly influence membrane permeability and receptor binding thermodynamics.

heterocyclic core piperazine vs. piperidine basicity hydrogen bonding

Target Compound CCR5 Antagonism vs. Lead Piperazine Derivative 23h from Independent Series

A structurally distinct piperazine-based CCR5 antagonist series reported by Liu et al. (2013) identified compound 23h with a CCR5 IC₅₀ of 6.29 µM and anti-HIV-1 IC₅₀ of 0.44 µM in a cell–cell fusion assay [1]. The target compound, from the anibamine-analogue series, exhibits a CCR5 IC₅₀ of 9.2 µM in a calcium mobilization assay [2]. While these values arise from different assay formats (calcium flux vs. cell–cell fusion) and are not directly interchangeable, the comparison contextualizes the target compound's potency within the broader piperazine CCR5 antagonist landscape. Compound 23h achieves ~1.5-fold greater CCR5 potency, but this comes with a substantially more complex molecular architecture (1,4-disubstituted piperidine/piperazine hybrid). The target compound represents a more synthetically accessible, fragment-like scaffold with defined, albeit modest, CCR5 activity.

CCR5 antagonism piperazine SAR HIV-1 entry inhibition cross-series comparison

Structural Simplification Index: Target Compound as a Fragment-Like CCR5 Probe vs. Complex Polycyclic Antagonists

The target compound (MW 236.29, 1 rotatable bond, 0 HBD, 3 HBA) adheres to fragment-like physicochemical criteria (MW < 300, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) . This contrasts sharply with clinically advanced piperazine-based CCR5 antagonists such as Sch-417690 (Sch-D; vicriviroc analogue, MW ~530) and maraviroc (MW 513.67), which are substantially larger and more lipophilic [1]. The target compound's fragment-like properties make it suitable as a starting point for fragment-based or fragment-growing campaigns where maintaining ligand efficiency during optimization is the primary objective. No direct potency comparison is meaningful due to the >50-fold MW difference, but the target compound's CCR5 IC₅₀ of 9.2 µM at MW 236 yields a ligand efficiency (LE) of ~0.25 kcal/mol per heavy atom, which is within the acceptable range for fragment hits [2].

fragment-based drug discovery ligand efficiency molecular complexity lead-like properties

Validated Application Scenarios for (5-Fluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone in Scientific Research and Procurement


CCR5 Antagonist SAR Probe in Fragment-Based Anti-Prostate Cancer Drug Discovery

The target compound serves as a structurally defined CCR5 antagonist fragment (IC₅₀ = 9.2 µM, MW 236) within the anibamine-analogue SAR series [1]. Its established potency in calcium mobilization assays using human MOLT4 cells provides a benchmark for evaluating structural modifications during fragment-growing campaigns. Researchers can use this compound as a reference point to quantify the potency gain achieved by reintroducing complexity elements present in the natural product lead anibamine (IC₅₀ = 1 µM) [2].

Regioisomer Reference Standard for Analytical Method Development and Quality Control

The target compound (5-fluoro-2-methyl substitution) and its 2-fluoro-5-methyl regioisomer (CAS 1275697-10-3) constitute a regioisomeric pair useful for developing and validating chromatographic separation methods (HPLC, UPLC) capable of resolving positional isomers in arylpiperazinyl methanone libraries . The distinct CAS numbers (864054-93-3 vs. 1275697-10-3) and identical molecular formula enable spiking experiments to assess selectivity of analytical methods.

N-Methylpiperazine Core Reference for Heterocyclic SAR Studies

The N-methylpiperazine ring of the target compound (HBD = 0, HBA = 3) provides a defined baseline for comparative heterocyclic SAR studies against piperidine-based analogues such as (4-aminopiperidin-1-yl)(5-fluoro-2-methylphenyl)methanone (CAS 1593145-62-0, HBD = 2) . The zero HBD count of the N-methylpiperazine core is expected to confer superior passive permeability, making the target compound a suitable negative control (low HBD) in permeability assay development.

CCR5 Pharmacology Tool Compound for Chemokine Signaling Pathway Dissection

With a defined CCR5 IC₅₀ of 9.2 µM in calcium mobilization assays [1], the target compound is suitable as a moderate-affinity pharmacological tool for probing CCR5-mediated signaling pathways in cell-based models of inflammation and cancer metastasis, particularly where high-potency antagonists would produce complete receptor blockade and mask partial pathway effects [2].

Quote Request

Request a Quote for (5-Fluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.